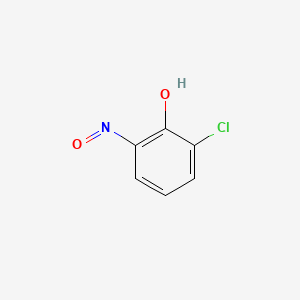
Phenol, 2-chloro-6-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-chloro-6-nitroso- is an organic compound characterized by the presence of both chloro and nitroso functional groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-chloro-6-nitroso- typically involves the nitrosation of 2-chlorophenol. One common method is the reaction of 2-chlorophenol with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group at the ortho position relative to the hydroxyl group. The reaction is usually carried out at low temperatures to control the formation of by-products.
Industrial Production Methods: Industrial production of Phenol, 2-chloro-6-nitroso- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Electrophilic Substitution Reactions
The nitroso (-NO) and chloro (-Cl) groups exert competing electronic effects:
-
The nitroso group is strongly meta-directing due to its electron-withdrawing nature.
-
The chloro group is ortho/para-directing but weakly deactivating .
In practice, reactions favor substitution at the para position to the nitroso group , as observed in nitration and halogenation studies of analogous nitrosophenols . For example:
-
Nitration : Nitrosophenols react with dilute HNO₃ to form 4-nitro derivatives (via para substitution).
-
Halogenation : Bromination in CHCl₃ yields mono-substituted products at the meta position relative to -NO .
Coordination Chemistry
2-Chloro-6-nitrosophenol forms stable copper(II) bis(nitrosophenolato) complexes (e.g., 2i ). These complexes exhibit:
-
Square-planar geometry confirmed by UV-Vis and EPR spectroscopy .
-
Enhanced stability compared to free nitrosophenols, which decompose readily under aerobic conditions .
Table 2: Stability of Nitrosophenol Complexes
| Complex | Decomposition Half-Life (h) | pH Stability Range |
|---|---|---|
| Cu(II)-2-chloro-6-NO | >48 | 3–8 |
| Free 2-chloro-6-NO | <2 | 5–7 |
Degradation Pathways
2-Chloro-6-nitrosophenol undergoes pH-dependent degradation:
-
Acidic conditions (pH <3) : Rapid decomposition to chlorophenol and NO gas .
-
Neutral/basic conditions (pH 7–8) : Hydrolysis to 2-chloro-6-nitrophenol via radical intermediates .
Kinetic Data (pH 7.4, 25°C):
Key Challenges
Wissenschaftliche Forschungsanwendungen
Phenol, 2-chloro-6-nitroso- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in studies related to enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2-chloro-6-nitroso- involves its interaction with molecular targets through its functional groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloro group can participate in electrophilic aromatic substitution reactions, further diversifying its reactivity.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5-nitrosophenol
- 4-Chloro-2-nitrosophenol
- 2-Nitrosophenol
Comparison: Phenol, 2-chloro-6-nitroso- is unique due to the specific positioning of the chloro and nitroso groups, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications.
Eigenschaften
CAS-Nummer |
132215-35-1 |
|---|---|
Molekularformel |
C6H4ClNO2 |
Molekulargewicht |
157.553 |
IUPAC-Name |
2-chloro-6-nitrosophenol |
InChI |
InChI=1S/C6H4ClNO2/c7-4-2-1-3-5(8-10)6(4)9/h1-3,9H |
InChI-Schlüssel |
QDPWCXIQZJHQEM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)O)N=O |
Synonyme |
Phenol, 2-chloro-6-nitroso- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















